molecular formula C15H21NO2 B3109237 ethyl (S)-3-benzylpiperidine-3-carboxylate CAS No. 170844-45-8

ethyl (S)-3-benzylpiperidine-3-carboxylate

Cat. No. B3109237
CAS RN: 170844-45-8
M. Wt: 247.33 g/mol
InChI Key: PSRCBRFNAHXZGZ-HNNXBMFYSA-N
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Description

Ethyl (S)-3-benzylpiperidine-3-carboxylate is a specific ester compound. Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether functional group . They are often derived from carboxylic acids and alcohols .


Synthesis Analysis

Esters can be synthesized through a process known as esterification . This typically involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular structure of a compound like ethyl (S)-3-benzylpiperidine-3-carboxylate would likely involve a benzyl group (a benzene ring attached to a CH2 group), a piperidine ring (a six-membered ring with one nitrogen atom), and an ester group (a carbonyl adjacent to an ether functional group). The exact structure would need to be confirmed through methods such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. One common reaction is hydrolysis, which is the breakdown of the ester in the presence of water or a base, producing a carboxylic acid and an alcohol . The exact reactions that ethyl (S)-3-benzylpiperidine-3-carboxylate would undergo would depend on the specific conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include factors like its melting point, boiling point, solubility, and reactivity . These would need to be determined experimentally for a specific compound like ethyl (S)-3-benzylpiperidine-3-carboxylate.

Scientific Research Applications

Biocompatible Material Synthesis

Research on biocompatible, degradable materials has led to the development of modified natural polymers, with hyaluronan derivatives being of particular interest. These materials, obtained through chemical modification processes such as esterification, show promise in clinical applications due to their diverse biological properties. Studies on ethyl and benzyl hyaluronan esters, compounds structurally related to ethyl (S)-3-benzylpiperidine-3-carboxylate, demonstrate the potential of such derivatives in creating materials that support or inhibit cell adhesion, highlighting the significance of ester functional groups in biomedical material science (Campoccia et al., 1998).

Analytical Toxicology

In the field of analytical toxicology, the detection and quantification of alcohol consumption biomarkers in body fluids are critical. Ethyl glucuronide and ethyl sulfate are nonoxidative metabolites of ethanol that serve as markers for alcohol intake. The study of these markers, which share the ethyl group with ethyl (S)-3-benzylpiperidine-3-carboxylate, underscores the importance of understanding the metabolism and detection of ethyl-containing compounds in toxicological analyses (Woźniak et al., 2019).

Biomarker Research

The stability and detectability of ethyl glucuronide (EtG) in hair as a biomarker for alcohol consumption highlight the potential research applications of stable, ethyl-containing compounds like ethyl (S)-3-benzylpiperidine-3-carboxylate in biomarker development. Understanding the incorporation and longevity of such metabolites in biological matrices can advance forensic and clinical toxicology, providing tools for monitoring substance use and exposure (Crunelle et al., 2014).

Chemical Synthesis and Catalysis

The catalytic applications of CO2 in producing value-added chemicals through carboxylation and reduction reactions underscore the role of ethyl-containing compounds in synthetic chemistry. Ethyl (S)-3-benzylpiperidine-3-carboxylate, with its ethyl ester group, could be explored in catalytic synthesis, leveraging its potential reactivity in forming bonds with various substrates to create complex molecules for pharmaceuticals, agrochemicals, and materials science (Alper & Orhan, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system it is interacting with . Without more specific information, it’s difficult to provide a detailed mechanism of action for ethyl (S)-3-benzylpiperidine-3-carboxylate.

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Some general safety considerations for handling esters include avoiding contact with the skin and eyes, and using appropriate personal protective equipment .

Future Directions

The future directions for research on a specific compound like ethyl (S)-3-benzylpiperidine-3-carboxylate would depend on its potential applications. This could include further studies into its synthesis, reactions, and potential uses .

properties

IUPAC Name

ethyl (3S)-3-benzylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRCBRFNAHXZGZ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(CCCNC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (S)-3-benzylpiperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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